molecular formula C32H24N2O2 B11945962 N,N'-Terephthalylidenebis(4-phenoxyaniline) CAS No. 81431-07-4

N,N'-Terephthalylidenebis(4-phenoxyaniline)

Cat. No.: B11945962
CAS No.: 81431-07-4
M. Wt: 468.5 g/mol
InChI Key: FLDXGGWUQDMBKY-UHFFFAOYSA-N
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Description

N,N’-Terephthalylidenebis(4-phenoxyaniline) is an organic compound with the molecular formula C32H24N2O2 and a molecular weight of 468.56 g/mol This compound is known for its unique structure, which includes two phenoxyaniline groups connected by a terephthalylidene bridge

Preparation Methods

The synthesis of N,N’-Terephthalylidenebis(4-phenoxyaniline) typically involves the condensation reaction between terephthalaldehyde and 4-phenoxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,N’-Terephthalylidenebis(4-phenoxyaniline) can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines.

Scientific Research Applications

N,N’-Terephthalylidenebis(4-phenoxyaniline) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Terephthalylidenebis(4-phenoxyaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N,N’-Terephthalylidenebis(4-phenoxyaniline) can be compared with other similar compounds, such as:

  • N,N’-Terephthalylidenebis(4-anilinoaniline)
  • N,N’-Terephthalylidenebis(2,4,5-trichloroaniline)
  • N,N’-Terephthalylidenebis(3,5-dimethylaniline)

These compounds share a similar core structure but differ in the substituents attached to the phenyl rings. The differences in substituents can lead to variations in their chemical properties and applications .

Properties

CAS No.

81431-07-4

Molecular Formula

C32H24N2O2

Molecular Weight

468.5 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-1-[4-[(4-phenoxyphenyl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C32H24N2O2/c1-3-7-29(8-4-1)35-31-19-15-27(16-20-31)33-23-25-11-13-26(14-12-25)24-34-28-17-21-32(22-18-28)36-30-9-5-2-6-10-30/h1-24H

InChI Key

FLDXGGWUQDMBKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC=C(C=C3)C=NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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